molecular formula C16H24N2O3S B3973548 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide

Cat. No. B3973548
M. Wt: 324.4 g/mol
InChI Key: FKHVHCPPLRDLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs play a crucial role in the transportation of lactate, pyruvate, and other monocarboxylates across the plasma membrane. AZD-3965 has been found to have potential therapeutic applications in cancer treatment, as it inhibits the uptake of lactate by cancer cells, leading to reduced tumor growth.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide and its effects on cancer cells.
5. Alternative applications: this compound may have potential applications in other diseases, such as diabetes and neurodegenerative disorders. Further research is needed to explore these potential applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide in lab experiments is its specificity for monocarboxylate transporters. This allows for targeted inhibition of lactate uptake in cancer cells, leading to reduced tumor growth. One limitation of using this compound in lab experiments is its potential toxicity at higher doses. Additionally, this compound may not be effective in all types of cancer, and further research is needed to determine its full potential.

Future Directions

Several future directions for research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide include:
1. Combination therapy: this compound may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4.

Scientific Research Applications

N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound inhibits the uptake of lactate by cancer cells, leading to reduced tumor growth. This compound has been found to be effective in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-14(16(19)17-12-8-3-4-9-13-17)18(22(2,20)21)15-10-6-5-7-11-15/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVHCPPLRDLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.